![molecular formula C10H14ClNO3S B1202144 5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide](/img/structure/B1202144.png)
5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide is a sulfonamide.
Scientific Research Applications
Fluorescent Probes and Zinc Detection
One application of related sulfonamide compounds involves the synthesis of fluorescent probes for metal ion detection. For instance, analogues of a Zinquin-related fluorophore, which include sulfonamide derivatives, have been synthesized and studied for their spectroscopic properties. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) ions, making them potential candidates for zinc detection. Notably, the 4-methoxy compound forms a significantly more fluorescent complex with Zn(II) than other analogues, indicating its potential as a sensitive probe for zinc ions in biological and environmental samples (Kimber et al., 2003).
Chlorinating Reagent in Organic Synthesis
Sulfonamides, such as N-chloro-N-methoxybenzenesulfonamide, have been used as chlorinating reagents in organic synthesis. This simple and reactive chlorinating agent has been employed to chlorinate a variety of substrates, including diketones, β-keto esters, and aromatic amines, to produce chlorinated products in good to high yields. This highlights the compound's utility in facilitating diverse chemical transformations and synthesizing chlorinated organic molecules, which are valuable in various chemical industries and pharmaceutical research (Xiao-Qiu Pu et al., 2016).
Antifungal and Antimicrobial Agents
Sulfonamide compounds have been explored for their antifungal and antimicrobial properties. For example, novel azetidin-2-ones containing sulfonamide groups have shown potent antifungal activity against Aspergillus species. This suggests that sulfonamide derivatives, including 5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide, could be valuable in developing new antifungal agents with potential applications in agriculture and medicine (Gupta & Halve, 2015).
Antitumor and Antiproliferative Agents
In the realm of oncology, certain sulfonamide compounds have been identified as antitumor agents, demonstrating the capacity to inhibit cell cycle progression in cancer cell lines. These findings indicate the potential of sulfonamide derivatives in cancer therapy, particularly in the design of molecules that target specific cellular pathways involved in tumor growth and proliferation (Owa et al., 2002).
properties
Molecular Formula |
C10H14ClNO3S |
---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-7-5-9(15-4)10(6-8(7)11)16(13,14)12(2)3/h5-6H,1-4H3 |
InChI Key |
CYAIIRMCYQHMNT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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